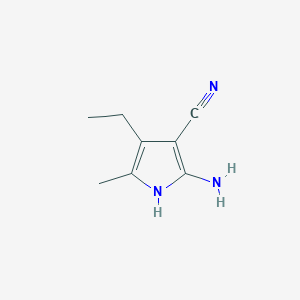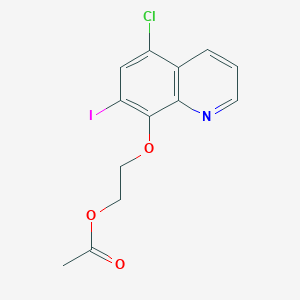
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further connected to an ethyl acetate group through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-7-iodoquinoline.
Ether Formation: The quinoline derivative undergoes a nucleophilic substitution reaction with ethylene glycol to form 2-((5-chloro-7-iodoquinolin-8-yl)oxy)ethanol.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated quinoline derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Quinoline derivatives with substituted nucleophiles.
科学研究应用
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to the inhibition of enzymatic activity or receptor signaling pathways. This can result in antimicrobial, anticancer, or antiviral effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetohydrazide
- 2-((5-Chloro-7-iodoquinolin-8-yl)oxy)propanoic acid hydrochloride
Uniqueness
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate group, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
属性
分子式 |
C13H11ClINO3 |
|---|---|
分子量 |
391.59 g/mol |
IUPAC 名称 |
2-(5-chloro-7-iodoquinolin-8-yl)oxyethyl acetate |
InChI |
InChI=1S/C13H11ClINO3/c1-8(17)18-5-6-19-13-11(15)7-10(14)9-3-2-4-16-12(9)13/h2-4,7H,5-6H2,1H3 |
InChI 键 |
OGONFLVWQRSMNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


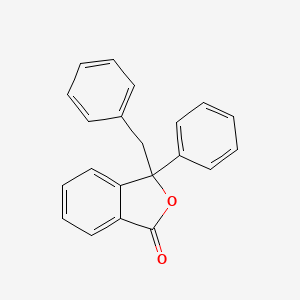
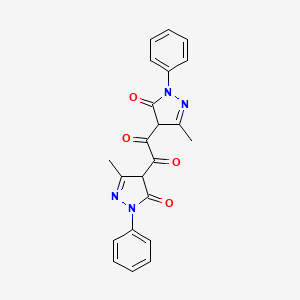
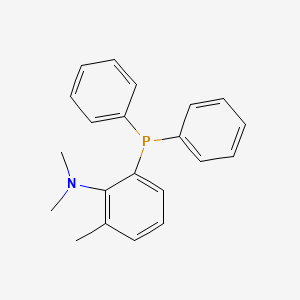
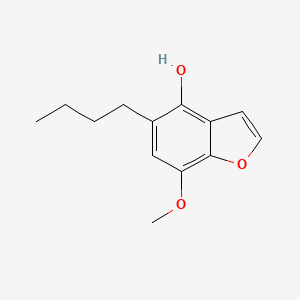
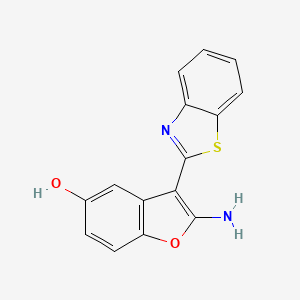
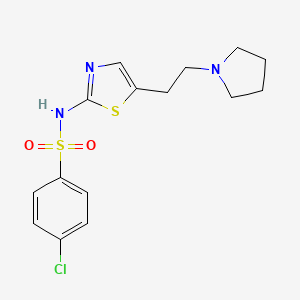
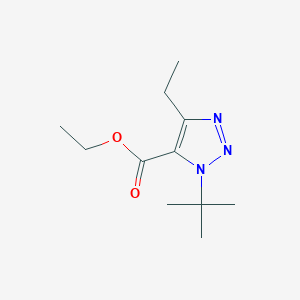

![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)

